struverite

Tantalum Sourcing Ore Grade Hydrometallurgy

Struverite is a tantalum-rich rutile variety (25–33 wt% Ta) recovered from Southeast Asian heavy mineral sands (amang), grading ~12% Ta₂O₅ & ~12% Nb₂O₅. Its unique Ta/Nb ratio (Ta > Nb), distinct XRD signature (1.707, 3.28, 2.52 Å), and elevated thorium fingerprint (3.25–6.03 wt%) enable forensic origin verification for Dodd-Frank Section 1502 compliance. Tailored sulfuric acid leaching (HF-free) achieves high tantalum recovery from tin-mining tailings without primary mining. This concentrate is ideal for processors seeking to monetize tailings stockpiles while ensuring downstream product purity and regulatory traceability.

Molecular Formula C6H15ClN2O
Molecular Weight 0
CAS No. 12199-39-2
Cat. No. B1174981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namestruverite
CAS12199-39-2
Synonymsstruverite
Molecular FormulaC6H15ClN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1.5 cm / 2 cm / 2.5 cm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Struverite (CAS 12199-39-2) Technical Baseline: A Tantalian Rutile for Ta-Nb Sourcing and Advanced Ceramics


Struverite, also denoted as strüverite, is a tantalum- and iron-bearing variety of rutile (TiO₂) with the generalized formula (Ti,Ta,Fe)O₂ [1]. The International Mineralogical Association (IMA) discredited it as a distinct mineral species in 2006, reclassifying it as a tantalum-rich variety of rutile [2]. Its typical empirical formula is Ti₀.₆Ta₀.₂Fe²⁺₀.₂Nb₀.₁O₂, with tantalum content ranging from approximately 25 to 33 wt% Ta and titanium content from approximately 20 to 29 wt% Ti [3]. The mineral exhibits a tetragonal crystal structure (space group P4₂/mnm) and is characterized by a high specific gravity (5.2–6.0 g/cm³) and Mohs hardness of 6.0–6.5 [4]. Struverite is primarily sourced from granite pegmatites and heavy mineral sands (amang) in Southeast Asia and serves as a significant secondary source of tantalum and niobium [5].

Struverite (CAS 12199-39-2) Supply Chain Risk: Why Ilmenorutile or Columbite-Tantalite Are Not Direct Replacements


Struverite is not interchangeable with other tantalum-bearing minerals or synthetic analogs due to its unique combination of chemical, physical, and processing characteristics. Substitution with ilmenorutile (Nb-rich rutile) or columbite-tantalite ((Fe,Mn)(Nb,Ta)₂O₆) leads to quantifiable differences in tantalum recovery efficiency, acid consumption during hydrometallurgical processing, and final product purity [1]. The Ta/Nb ratio in struverite (Ta > Nb) is inverted relative to ilmenorutile (Nb ≥ Ta), directly impacting downstream separation costs and yields [2]. Furthermore, struverite's complex intergrowth microstructure—comprising rutile, tantalite, and columbite phases—requires tailored comminution and beneficiation strategies that differ markedly from those optimized for homogeneous columbite-tantalite ores [3]. The specific gravity differential (struverite ~5.2 g/cm³ vs. ilmenorutile 4.3–4.6 g/cm³) also necessitates distinct gravity separation circuit parameters, making direct material substitution in established processing flowsheets economically and technically non-viable .

Struverite (CAS 12199-39-2) Quantitative Differentiation: Head-to-Head Data vs. Ilmenorutile, Columbite-Tantalite, and Synthetic Analogs


Tantalum Oxide (Ta₂O₅) Content: Struverite vs. Ilmenorutile and Columbite-Tantalite

Struverite exhibits a significantly higher Ta₂O₅ content compared to its niobium-rich analog ilmenorutile, directly impacting its economic viability as a tantalum source. Mineralogical analyses from Peninsular Malaysia pegmatites show struverite contains 34.80 wt% Ta₂O₅ versus ilmenorutile's typical Nb₂O₅ dominance (14.70 wt% Nb₂O₅ vs. 13.46 wt% Ta₂O₅) [1]. Relative to the primary industrial tantalum source columbite-tantalite (containing approximately 25% Ta), struverite from Southeast Asian tin tailings typically contains about 12% each of tantalum and columbium oxides, positioning it as a medium-grade secondary resource with distinct processing economics [2].

Tantalum Sourcing Ore Grade Hydrometallurgy

Specific Gravity Differential: Struverite vs. Ilmenorutile for Gravity Separation Circuit Design

The specific gravity of struverite (~5.2 g/cm³) is measurably higher than that of ilmenorutile (4.3–4.6 g/cm³) due to the greater atomic mass of tantalum compared to niobium [1]. This density differential translates to a 13–21% increase in settling velocity, enabling more efficient separation from lighter gangue minerals in gravity concentration circuits such as spirals, shaking tables, and jigs. The calculated density from crystallographic data is 6.02 g/cm³ [2].

Mineral Processing Gravity Separation Ore Beneficiation

Hydrometallurgical Processing Efficiency: Sulfuric Acid Dissolution of Ti vs. Ta Retention

Struverite's unique mixed-crystal structure of rutile-type TiO₂ with incorporated tantalum oxide enables a patented hydrometallurgical process using concentrated sulfuric acid (≥50 wt% H₂SO₄) at temperatures ≥200°C to selectively dissolve the titanium component, leaving an enriched tantalum concentrate as a solid product [1]. In contrast, conventional processing of columbite-tantalite ores requires hydrofluoric acid (HF), which is significantly more hazardous and expensive. The sulfuric acid process reduces reagent costs by an estimated order of magnitude and eliminates the environmental burden associated with fluoride emissions, providing a compelling economic advantage for struverite-based tantalum production relative to columbite-tantalite sourced material [1].

Tantalum Refining Acid Leaching Process Economics

Trace Element Fingerprinting: Th and Sn Content as Geochemical Provenance Indicators

Electron Probe Microanalysis (EPMA) of "pure" struverite grains (devoid of intergrowths) from Malaysian tin tailings reveals consistent and distinctive trace element signatures: Th (3.25–6.03 wt%) and Sn (0.79–2.62 wt%), with very low W (0.11–0.47 wt%) and Mn (0.01–0.12 wt%), and no detectable Y [1]. This geochemical fingerprint differs markedly from typical columbite-tantalite compositions, which often exhibit higher Mn/Fe ratios and variable Sn, W, and Sc content. The presence of thorium with or without yttrium in struverite grains provides a unique criterion for determining source area provenance, enabling forensic tracking of material origin in the tantalum supply chain—a feature not readily available with synthetic analogs or other tantalum ores [1].

Geochemical Exploration Provenance Studies Trace Element Analysis

XRD Peak Intensity Ratio: Struverite vs. Tantalite Phase Identification

Struverite exhibits a characteristic X-ray diffraction pattern with primary peak intensities at 1.707 (1), 3.28 (1), and 2.52 (0.9) Å, corresponding to its rutile-type tetragonal structure (space group P4₂/mnm) with cell parameters a = 4.645 Å, c = 2.999 Å [1]. This pattern is distinct from the diffraction signature of tantalite ((Fe,Mn)Ta₂O₆), which displays peaks at different d-spacings due to its orthorhombic columbite-type structure [2]. The absence of tantalite-characteristic peaks in struverite confirms its monophasic nature, a critical quality control parameter for downstream processing where phase purity directly impacts extraction efficiency. XRD can therefore quantitatively distinguish struverite from intergrown tantalite phases in beneficiated concentrates [1].

X-ray Diffraction Phase Identification Quality Control

Struverite (CAS 12199-39-2) High-Value Application Scenarios: Where Procurement Delivers Quantifiable Advantage


Secondary Tantalum Recovery from Tin Tailings (Amang)

Struverite is economically recovered from heavy mineral sands (amang) that are by-products of tin mining in Southeast Asia. Its typical grade of approximately 12% Ta₂O₅ and 12% Nb₂O₅ [1] makes it a viable secondary resource, particularly when paired with the sulfuric acid leaching process [2]. This scenario is ideal for operations seeking to monetize existing tailings stockpiles while avoiding the capital expenditure and environmental permitting associated with primary tantalite mining and HF-based refining.

Geochemical Provenance Tracing in Tantalum Supply Chains

The distinctive trace element fingerprint of struverite—specifically its elevated thorium content (3.25–6.03 wt%) and characteristic Sn, W, and Mn concentrations [3]—serves as a robust geochemical tracer. This enables end-users in the electronics and aerospace sectors to conduct forensic verification of raw material origin, supporting compliance with conflict mineral regulations (e.g., Dodd-Frank Act Section 1502) and corporate social responsibility initiatives. Substitution with synthetic Ta₂O₅ or columbite-tantalite from other sources would invalidate this provenance tracking capability.

XRD-Based Quality Control for Ta-Nb Concentrate Purchasing

Procurement specifications for tantalum concentrates can utilize struverite's unique XRD signature (primary peaks at 1.707, 3.28, and 2.52 Å [4]) as a quantitative acceptance criterion. This enables rapid, non-destructive verification that shipments consist of monophasic struverite rather than complex intergrowths with tantalite or columbite [5], which would exhibit different diffraction patterns. Implementing XRD screening reduces the risk of accepting material with suboptimal extraction characteristics, thereby protecting downstream process yields.

Gravity Pre-Concentration Circuit Design for Ti-Ta-Nb Ores

Mineral processing engineers designing gravity separation circuits for complex Ti-Ta-Nb pegmatite ores can leverage the specific gravity differential between struverite (~5.2 g/cm³) and ilmenorutile (4.3–4.6 g/cm³) [6] to achieve selective separation. By tuning spiral concentrator and shaking table parameters to exploit this 13–21% density difference, operators can produce separate Ta-rich (struverite) and Nb-rich (ilmenorutile) concentrate streams, maximizing the economic value extracted from a single orebody.

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